5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry and material science. This compound is characterized by a fused ring system that incorporates both furan and pyrimidine moieties, contributing to its distinctive chemical behavior and reactivity. Its molecular formula is C_7H_6N_2O_3, and it has garnered interest due to its biological activities and possible therapeutic applications.
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of heterocyclic compounds, specifically within the pyrimidine derivatives. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
The synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with suitable nucleophiles under specific conditions.
The molecular structure of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione features a fused furan-pyrimidine ring system. The presence of carbonyl groups at positions 2 and 4 enhances its reactivity.
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical transformations:
The mechanism of action for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione primarily involves its role as an inhibitor of HIV-1 reverse transcriptase. It binds to the enzyme's active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus and exerts antiviral effects .
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione has several significant applications:
The structural evolution of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been revolutionized by scaffold-hopping strategies targeting drug-resistant HIV-1 variants. Researchers systematically replaced the thiophene[3,2-d]pyrimidine core in diarylpyrimidine (DAPY) inhibitors with six alicyclic-fused pyrimidine rings, including the dihydrofuro[3,4-d]pyrimidine scaffold. This strategic substitution aimed to disrupt intermolecular π-π stacking interactions that contribute to poor aqueous solubility (<1 μg/mL) in earlier NNRTIs like etravirine (ETV). The dihydrofuran ring introduces an exposed oxygen atom capable of forming additional hydrogen bonds with residues in the NNRTI binding pocket (NNIBP), particularly in "tolerant region II" [4].
Structural analysis revealed that the dihydrofuran fusion alters molecular conformation and crystal packing while maintaining the crucial horse-shoe binding geometry required for NNIBP accommodation. This modification simultaneously addressed two limitations of previous inhibitors: enhanced solubility through reduced lattice energy and improved resistance profiles via supplementary polar interactions with backbone atoms of conserved residues (e.g., Lys101, Tyr188). The optimized derivative 13c2 (specific substitution pattern undisclosed in available data) demonstrated EC50 values of 0.9-8.4 nM against single-mutant HIV-1 strains—significantly surpassing ETV's potency. Against the challenging double-mutant strain K103N+Y181C (RES056), 13c2 maintained comparable activity (EC50 = 17.0 nM) to ETV while exhibiting superior bioavailability (30.96%) and extended half-life (11.1 h) [4].
Table 1: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives Against Key HIV-1 Mutant Strains
Compound | EC50 (nM) against F227L+V106A | EC50 (nM) against K103N+Y181C | Selectivity Index (SI) |
---|---|---|---|
13c2 | 2.5-8.4* | Comparable to ETV | >250 |
13c4 | 0.9-8.4* | Comparable to ETV | >250 |
Etravirine | Reference | 17.0 | >150 |
*Range reflects activity across panel of single mutants [4]
Innovative multicomponent reactions (MCRs) provide efficient access to the dihydrouracil core of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives. A palladium-catalyzed carbonylative assembly enables the convergent synthesis of complex uracil analogs from four components: α-chloroketones (1), aliphatic isocyanates (2), primary aromatic amines (3), and carbon monoxide. This one-pot methodology proceeds through a sequence involving: (1) Pd-mediated carbonylation of 2-chloro-1-phenylethan-1-one to form β-ketoacylpalladium intermediates; (2) in situ generation of unsymmetrical ureas from cyclohexyl isocyanate and p-toluidine; (3) chemoselective acylation; and (4) cyclodehydration [8].
The synthetic power of this approach was demonstrated in the 73% yield synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione—a structurally complex uracil derivative. Critical to this methodology's success is the chemoselectivity of the palladium catalyst in orchestrating simultaneous bond formations while tolerating diverse functional groups. The protocol offers significant advantages over classical routes: avoidance of strong acids/bases, ambient reaction temperatures, and direct convergence of readily available building blocks. When applied to dihydrofuropyrimidine synthesis, appropriately functionalized α-chloroketones containing pre-formed furan rings could be employed to construct the bicyclic core in a single synthetic operation [8].
Regioselective cyclization strategies enable efficient construction of the fused dihydrofuro[3,4-d]pyrimidine system. A breakthrough method utilizes mCPBA-mediated oxidative desulfurization-cyclization of Biginelli-type 5,6-dihydropyrimidin-4(3H)-one hybrids. Optimized conditions (2.2 eq. mCPBA, DCM, rt, 3h) achieve C-S bond cleavage and simultaneous cyclization, yielding 6-aryl-5,6-dihydrouracils in 32-99% yield. The solvent polarity critically influences reaction efficiency, with dichloromethane (π* index = 0.82, HBA = 0) providing optimal yields (75%) by facilitating reagent access to the thioureide reaction center without competitive hydrogen bonding [7].
The reaction mechanism proceeds through sulfoxide/sulfone intermediates followed by electrophilic attack of the carbonyl oxygen at the electron-deficient sulfur, culminating in C-S bond cleavage and furan ring formation. This approach demonstrates exceptional functional group tolerance: substrates bearing electron-donating (e.g., 4-benzyloxy, 55% yield) and electron-withdrawing groups (e.g., 4-nitro, 55% yield; 4-fluoro, 55% yield) at the para-position of the 6-aryl ring performed equally well. However, sterically hindered ortho-substituted derivatives (e.g., o-chlorophenyl) gave reduced yields (32%), highlighting the sensitivity to steric factors during cyclization [7].
Table 2: Comparative Synthetic Approaches to Dihydrouracil Scaffolds
Method | Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
mCPBA-mediated cyclization | DCM, rt, 3h | 32-99% | Mild conditions, broad FG tolerance | Steric hindrance sensitivity |
Pd-catalyzed carbonylation | CO (1 atm), Pd catalyst, 24h | Up to 73% | Convergent MCR, complex substitution | Requires specialized equipment |
Classical acid hydrolysis | 6M HCl/HCOOH, reflux, 24h | 30-37% | No organometallics | Harsh conditions, lower yields |
Structural optimization of the piperidine linker connecting the dihydrofuro[3,4-d]pyrimidine core to aryl pharmacophores significantly enhances antiviral efficacy against resistant HIV strains. Systematic exploration of piperidine substitutions revealed that N-benzylation with specific polar groups dramatically improves NNIBP interactions. Derivatives featuring 4-aminosulfonylphenyl (8a1) and 4-aminocarbonylphenyl (8c2) moieties attached to the piperidine nitrogen exhibited exceptional potency against wild-type HIV-1 (NL4-3) with EC50 = 2.20 ± 0.67 nM and 10.4 ± 2.70 nM, respectively, and selectivity indices (SI) >100. Molecular modeling confirmed these groups extend into tolerant region I of the NNIBP, forming crucial H-bond interactions with Lys103 backbone carbonyl and solvent molecules [4].
The spatial orientation of the piperidine linker proves critical for maintaining conformational flexibility. Unsubstituted piperidine derivatives (e.g., 13c series) demonstrated superior activity over rigidified analogs, allowing adaptive binding to mutate RT variants. Compound 13c2 (specific substitution undisclosed) achieved balanced properties: sub-nanomolar potency against key mutants (EC50 = 0.9-8.4 nM), low cytotoxicity (CC50 >250 μM), and enhanced solubility from disrupted crystal packing. The compound's favorable pharmacokinetic profile (oral bioavailability 30.96%, t1/2 = 11.1 h) directly correlates with the optimal logP and polar surface area imparted by the piperidine-4-aminosulfonylphenyl combination [4] [5].
Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: